3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
Brand Name: Vulcanchem
CAS No.: 1217002-93-1
VCID: VC0021235
InChI: InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1;
SMILES: CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Molecular Formula: C15H17N3O2
Molecular Weight: 274.298

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate

CAS No.: 1217002-93-1

Reference Standards

VCID: VC0021235

Molecular Formula: C15H17N3O2

Molecular Weight: 274.298

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate - 1217002-93-1

CAS No. 1217002-93-1
Product Name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
Molecular Formula C15H17N3O2
Molecular Weight 274.298
IUPAC Name acetic acid;1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine
Standard InChI InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)/i1+1,13+1,14+1;
Standard InChIKey UXNRBAJNAWIPGF-PBLHTNPHSA-N
SMILES CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
Synonyms 1,4-Dimethyl-5H-pyrido[4,3-b]indol-3-amine-13C2,15N Monoacetate; TRP-P-1-13C2,15N; Acetate;
PubChem Compound 46780258
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator